2-(3-Cyclopropyl-5-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 2-(3-Cyclopropyl-5-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Brand Name: Vulcanchem
CAS No.:
VCID: VC13443472
InChI: InChI=1S/C16H20BF3O2/c1-14(2)15(3,4)22-17(21-14)13-8-11(10-5-6-10)7-12(9-13)16(18,19)20/h7-10H,5-6H2,1-4H3
SMILES: B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)C(F)(F)F)C3CC3
Molecular Formula: C16H20BF3O2
Molecular Weight: 312.1 g/mol

2-(3-Cyclopropyl-5-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

CAS No.:

Cat. No.: VC13443472

Molecular Formula: C16H20BF3O2

Molecular Weight: 312.1 g/mol

* For research use only. Not for human or veterinary use.

2-(3-Cyclopropyl-5-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane -

Specification

Molecular Formula C16H20BF3O2
Molecular Weight 312.1 g/mol
IUPAC Name 2-[3-cyclopropyl-5-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Standard InChI InChI=1S/C16H20BF3O2/c1-14(2)15(3,4)22-17(21-14)13-8-11(10-5-6-10)7-12(9-13)16(18,19)20/h7-10H,5-6H2,1-4H3
Standard InChI Key NBKGXSAEHOGKMH-UHFFFAOYSA-N
SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)C(F)(F)F)C3CC3
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)C(F)(F)F)C3CC3

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

The compound has the molecular formula C₁₇H₂₂BF₃O₃ and a molecular weight of 342.161 g/mol . Its IUPAC name, 2-(3-cyclopropyl-5-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, reflects its dioxaborolane core, cyclopropyl moiety, and trifluoromethylphenyl group. The CAS registry number is 2096334-35-7 , while alternative derivatives, such as chloro-substituted analogs, are documented under CAS 2223035-15-0 .

Structural Features and Electronic Effects

The dioxaborolane ring (a cyclic boronic ester) enhances stability, enabling storage under ambient conditions compared to free boronic acids. The trifluoromethyl (-CF₃) group introduces strong electron-withdrawing effects, polarizing the boron center and increasing reactivity in cross-coupling reactions . The cyclopropyl substituent contributes steric bulk, potentially influencing regioselectivity in catalytic processes .

Table 1: Comparative Structural Properties of Related Boronic Esters

Compound NameMolecular FormulaMolecular Weight (g/mol)Purity (%)
2-(3-Cyclopropyl-5-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolaneC₁₇H₂₂BF₃O₃342.1696
2-Chloro-3-cyclopropyl-5-trifluoromethylphenylboronic acid pinacol esterC₁₆H₁₉BClF₃O₂346.5895
4,4,5,5-Tetramethyl-2-[cis-2-[4-(trifluoromethyl)phenyl]cyclopropyl]-1,3,2-dioxaborolaneC₁₆H₂₀BF₃O₂312.10>95

Synthesis and Purification

Synthetic Routes

The compound is typically synthesized via palladium-catalyzed borylation of cyclopropyl-substituted aryl halides. For example, reaction of 3-cyclopropyl-5-(trifluoromethyl)phenyl bromide with bis(pinacolato)diboron in the presence of Pd(dppf)Cl₂ yields the target boronic ester. Alternative methods involve cyclopropanation of pre-functionalized styrenes followed by boronic ester formation .

Optimization and Yield

Reactions are conducted under inert atmospheres (argon/nitrogen) to prevent boron oxidation. Solvents such as tetrahydrofuran (THF) or 1,4-dioxane are employed at temperatures ranging from 80–100°C. Commercial preparations report yields exceeding 70%, with purity levels of 95–96% achieved via column chromatography or recrystallization .

Applications in Organic Synthesis

Suzuki-Miyaura Cross-Coupling

The compound serves as a key reagent in Suzuki-Miyaura reactions, coupling with aryl halides to form biaryl structures. The mechanism involves transmetallation between the boronic ester and a palladium catalyst, followed by reductive elimination to form carbon-carbon bonds . For instance, coupling with 4-bromoanisole produces 3-cyclopropyl-5-(trifluoromethyl)-4’-methoxybiphenyl, a scaffold relevant to pharmaceutical intermediates .

Material Science Applications

The trifluoromethyl group imparts hydrophobicity and thermal stability, making derivatives suitable for organic semiconductors and liquid crystals . Recent studies explore its use in metal-organic frameworks (MOFs) for gas storage .

Future Directions and Research Gaps

While the compound’s synthetic utility is well-established, limited data exist on its biological activity or catalytic recycling. Further studies could explore its potential as an enzyme inhibitor or in continuous-flow reaction systems.

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